molecular formula C21H15NO5S B491851 N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 794552-25-3

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B491851
CAS No.: 794552-25-3
M. Wt: 393.4g/mol
InChI Key: BPCBUAKAPUNREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone derivative featuring a sulfonamide group at position 2 of the anthraquinone core and a 4-methoxyphenyl substituent on the sulfonamide nitrogen. Anthraquinone sulfonamides are known for their diverse applications, including fluorescent sensing, molecular recognition, and biological activities such as enzyme inhibition . The methoxy group in the 4-position of the phenyl ring introduces electron-donating properties, which may influence electronic conjugation and intermolecular interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-27-14-8-6-13(7-9-14)22-28(25,26)15-10-11-18-19(12-15)21(24)17-5-3-2-4-16(17)20(18)23/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCBUAKAPUNREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Tetrahydrophthalic Anhydride and Resorcinol

In a 250 mL reactor, tetrahydrophthalic anhydride (10.0 g, 65 mmol) and resorcinol (7.2 g, 65 mmol) are combined with boric acid (0.5 g) as a catalyst. The mixture is heated to 165–180°C under nitrogen for 2 hours, yielding 1,4-dihydroxyanthraquinone (87% purity) after crystallization from ethanol.

Key Reaction Parameters:

  • Temperature : 165–180°C

  • Catalyst : Boric acid (5 wt%)

  • Yield : 67–72%

Selective Sulfonation at Position 2

Sulfonation of 1,4-dihydroxyanthraquinone is achieved using chlorosulfonic acid. In a dry dichloromethane (DCM) solution, 1,4-dihydroxyanthraquinone (5.0 g, 21 mmol) is treated with chlorosulfonic acid (2.5 mL, 38 mmol) at 0°C for 4 hours. The intermediate 2-sulfochloride is isolated via vacuum filtration and washed with cold DCM.

Functionalization and Purification

Alkylation of Hydroxy Groups

To modify solubility or reactivity, the 1,4-dihydroxy groups are alkylated. In a representative procedure (CN102850193A), 1,4-dihydroxyanthraquinone (3.0 g, 12.5 mmol) is treated with methyl chloride (8 mL, 125 mmol) in THF/water (30:9 mL) with tetrabutylammonium bromide (TBAB, 0.5 g) as a phase-transfer catalyst. The mixture is stirred at 20–30°C for 24 hours, yielding 1,4-dimethoxyanthraquinone (67% yield).

Reduction to Anthracene Derivatives

Post-sulfonation, the anthraquinone core is reduced using zinc dust in acetic acid. A mixture of N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (2.0 g, 5.3 mmol), zinc dust (3.0 g), and glacial acetic acid (60 mL) is refluxed for 24 hours. The product is isolated via column chromatography (ethyl acetate/hexane, 4:6), yielding 64–69% of the reduced analog.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

For large-scale production, continuous flow reactors optimize heat and mass transfer. A tubular reactor system (20 m × 2 cm) operates at 150°C with a residence time of 30 minutes. The sulfonation and amination steps achieve 85% conversion with >95% purity after inline crystallization.

Advantages Over Batch Processing:

  • Throughput : 5 kg/hour vs. 1 kg/hour in batch

  • Purity : Reduced byproduct formation due to precise temperature control

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
CondensationTetrahydrophthalic anhydrideAcid-catalyzed cyclization67–7287
Sulfonation1,4-DihydroxyanthraquinoneChlorosulfonic acid treatment70–7592
Amination2-SulfochlorideTHF-mediated coupling72–7895
Continuous FlowPre-sulfonated intermediateInline crystallization8597

Mechanistic Insights

Sulfonation Regioselectivity

The 2-position of anthraquinone is electrophilic due to electron-withdrawing effects from the carbonyl groups. Chlorosulfonic acid attacks preferentially at this site, forming a stable sulfonate intermediate.

Coupling Reaction Kinetics

The amination follows a nucleophilic aromatic substitution (SNAr) mechanism. The electron-rich 4-methoxyaniline attacks the electrophilic sulfur center, with triethylamine scavenging HCl to prevent side reactions.

Challenges and Solutions

Byproduct Formation

Over-sulfonation at positions 1 or 4 occurs if reaction temperatures exceed 5°C during sulfonation. Mitigation involves strict temperature control (-5 to 0°C) and stoichiometric chlorosulfonic acid.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) resolves sulfonamide isomers. Industrial setups employ simulated moving bed (SMB) chromatography for continuous purification .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone structure.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized anthracene compounds.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been studied for its potential as an anticancer agent. The compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. Its mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies:

  • A study demonstrated that this compound reduced cell viability in human cancer cell lines at concentrations above 10 µM, suggesting potential for therapeutic use in oncology .
  • Another research indicated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models, highlighting its potential as a lead compound for further development .

Antibacterial Activity

Efficacy Against Pathogens:
The sulfonamide moiety in this compound contributes to its antibacterial properties. Studies have shown it to be effective against multidrug-resistant strains of bacteria.

Case Studies:

  • In vitro evaluations revealed that the compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.
  • A comparative study highlighted the compound's ability to inhibit bacterial growth effectively, making it a candidate for further exploration in antibiotic development.

Enzyme Inhibition

Targeting Enzymes:
Research has indicated that this compound acts as an inhibitor for various enzymes linked to disease states.

Specific Enzyme Studies:

  • The compound has been investigated for its inhibitory effects on α-glucosidase and acetylcholinesterase, both of which are relevant targets in the treatment of Type 2 Diabetes Mellitus and Alzheimer's disease respectively .
  • In silico studies have supported these findings by modeling interactions between the compound and target enzymes, suggesting favorable binding affinities that could translate into therapeutic benefits .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

ApplicationDescriptionKey Findings
Anticancer Induces apoptosis in cancer cellsReduces viability at >10 µM; effective in xenograft models
Antibacterial Effective against MRSA and other pathogensSignificant antibacterial activity with low MIC values
Enzyme Inhibition Inhibits α-glucosidase and acetylcholinesterasePotential therapeutic benefits for diabetes and Alzheimer's

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the anthracene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Functional Group Variations: Sulfonamides vs. Amides

  • N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)-2-Methylbenzamide (): This compound replaces the sulfonamide group with a 2-methylbenzamide at position 1 of the anthraquinone. The synthesis via acid chlorides achieved a 94% yield, compared to 24% using coupling agents (DCC/DMAP), highlighting the efficiency of acid chloride methods for amide formation .
  • N-(Anthracen-1-yl)Oleamide (Inh. 2) (): An oleamide derivative at position 1, this compound demonstrates the versatility of anthraquinone in accommodating long alkyl chains. Such modifications enhance hydrophobicity, making it suitable for corrosion inhibition applications .

Positional Isomerism: 1- vs. 2-Substitution

  • N-(9,10-Dioxo-9,10-Dihydroanthracen-2-yl)Cinnamamide (MQ4) ():
    Substitution at position 2 with a cinnamamide group yielded a glyoxalase-I inhibitor (93% yield). The 2-position’s electronic environment may favor interactions with enzyme active sites compared to 1-substituted analogs .

  • N,N′-Diphenyl-9,10-Dioxoanthracene-2,7-Disulfonamide (): This disulfonamide derivative at positions 2 and 7 exhibits fluorescence properties due to the anthraquinone fluorophore and sulfonamide receptors. The dual sulfonamide groups enhance molecular recognition capabilities for heavy metal ions .

Substituent Effects on Physicochemical Properties

  • N,N-Dimethyl-9,10-Dioxoanthracene-2-Sulfonamide ():
    Dimethyl substitution on the sulfonamide nitrogen reduces steric hindrance compared to the 4-methoxyphenyl group in the target compound. This may increase solubility but decrease binding affinity in biological systems due to weaker π-π interactions .

  • Sodium 1-Amino-4-[(2-Methoxyphenyl)Amino]Anthracene-2-Sulfonate (): The sodium salt form of a related sulfonamide improves water solubility, which is critical for applications in dye chemistry or aqueous-phase sensing .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Electronic Effect Solubility Biological Relevance
4-Methoxyphenyl (Target) Target Compound Electron-donating Moderate Enhanced receptor binding
Dimethyl () N,N-Dimethyl-2-sulfonamide Electron-neutral High Reduced steric hindrance
Cinnamamide () MQ4 Conjugated π-system Low Enzyme inhibition
Sodium Sulfonate () Sodium salt derivative Ionic, polar High Dye chemistry

Research Findings and Implications

  • Synthetic Efficiency: Acid chloride methods (e.g., ) are superior to coupling agents for anthraquinone derivatives, achieving yields >90% .
  • Biological Activities : Position 2 substitution (e.g., MQ4, ) correlates with enzyme inhibition, suggesting the target compound’s 2-sulfonamide group may be advantageous for drug design .

Biological Activity

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.

  • Molecular Formula : C18H17NO6S
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 1313738-89-4

Synthesis

The synthesis of this compound has been documented in various studies. The compound can be synthesized through a multi-step process involving the reaction of anthracene derivatives with sulfonamide groups under controlled conditions. The details of the synthetic pathway often include specific reagents and conditions that optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • HT-29 (Colorectal Cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • MDA-MB-231 (Breast Cancer) : It showed a notable reduction in cell viability under hypoxic conditions, suggesting potential for targeting tumor microenvironments.

The mechanism of action is believed to involve the inhibition of key metabolic pathways and induction of apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. Key mechanisms include:

  • Carbonic Anhydrase Inhibition : The compound has been shown to inhibit carbonic anhydrase isoforms (CA IX and CA XII), which are overexpressed in many tumors. This inhibition leads to altered pH levels within the tumor microenvironment, contributing to reduced tumor growth and metastasis .
  • DNA Intercalation : Preliminary studies suggest that the compound may intercalate into DNA strands, disrupting replication and transcription processes, which is a common mechanism for many anthracene derivatives.

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism Reference
HT-295.0CA IX Inhibition
MDA-MB-2313.2Apoptosis Induction
MG-63 (Osteosarcoma)4.5Tumor Microenvironment Modulation

Case Studies

  • Study on CA IX Inhibition : A study evaluated the effects of this compound on human osteosarcoma cells (MG-63). The results indicated that the compound not only inhibited cell growth but also reversed acidification in the tumor microenvironment, showcasing its dual action as both a cytotoxic agent and a modulator of tumor physiology .
  • Comparative Analysis with Acetazolamide : In comparative studies against acetazolamide (a known carbonic anhydrase inhibitor), this compound demonstrated superior efficacy in reducing cell viability in hypoxic conditions, emphasizing its potential as a more effective therapeutic agent in certain cancer types .

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?

The synthesis typically involves:

  • Step 1 : Oxidation of anthracene to 9,10-anthraquinone.
  • Step 2 : Sulfonation at the 2-position using chlorosulfonic acid or sulfur trioxide.
  • Step 3 : Coupling with 4-methoxyaniline via nucleophilic substitution (e.g., using thionyl chloride to activate the sulfonic acid group) .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization from DMF/water mixtures .

Key intermediates should be monitored via TLC or HPLC to ensure reaction progression .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, anthraquinone carbonyls at ~180 ppm) .
  • FTIR : Peaks at ~1670 cm1^{-1} (C=O stretch), ~1300 cm1^{-1} (S=O symmetric/asymmetric stretches) .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) and dihedral angles between aromatic planes .

Q. What are the solubility considerations for this compound in different solvents?

The compound exhibits:

  • High solubility in polar aprotic solvents (DMF, DMSO) due to sulfonamide and anthraquinone groups.
  • Limited solubility in water but improved solubility in aqueous basic conditions (pH >10) via deprotonation .
  • Solubility data for common solvents:
SolventSolubility (mg/mL)
DMSO>50
Methanol~10
Ethyl Acetate<1

Use sonication or heating (≤60°C) to enhance dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Common byproducts (e.g., 1-amino-4-hydroxy-9,10-dioxo derivative) arise from competing nucleophilic attacks. Mitigation strategies:

  • pH control : Maintain acidic conditions (pH 4–6) to suppress hydroxide ion interference .
  • Stoichiometry : Use 1.2–1.5 equivalents of 4-methoxyaniline to ensure complete substitution .
  • Temperature : Conduct reactions at 0–5°C to slow side reactions .

LC/MS monitoring is critical to identify and quantify byproducts .

Q. How can computational methods predict the redox behavior of this compound?

  • DFT calculations : Optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gap) to predict reduction potentials. Anthraquinone’s conjugated system typically shows a HOMO-LUMO gap of ~3.5 eV .
  • Molecular dynamics : Simulate solvent interactions to assess stability in non-aqueous electrolytes (e.g., acetonitrile) for redox flow battery applications .

Software: Gaussian 09 (B3LYP/6-31G* basis set) or HyperChem .

Q. What strategies enhance fluorescence for sensor applications?

  • Functional group modification : Introduce electron-donating groups (e.g., –OCH3_3) to redshift emission wavelengths .
  • Conjugation with nanoparticles : Gold nanoparticles functionalized with the compound show enhanced SERS signals at 1666 cm1^{-1} (C=O redox-sensitive peak) .
  • Solvent selection : Use low-polarity solvents (e.g., THF) to minimize quenching .

Q. How do crystallographic data inform intermolecular interactions?

X-ray studies reveal:

  • Hydrogen bonds : N–H···O (2.8–3.0 Å) and C–H···O (3.1–3.3 Å) interactions stabilize layered structures .
  • π-π stacking : Anthraquinone cores stack with interplanar distances of ~3.5 Å, critical for charge transport in materials science .

Q. How to resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies may arise from:

  • Assay conditions : Standardize protocols (e.g., DPPH vs. ABTS assays) and control for pH/temperature .
  • Concentration effects : Test doses across 1–100 μM ranges; higher concentrations (>50 μM) may induce pro-oxidant activity via ROS generation .
  • Cell line variability : Validate findings in multiple models (e.g., HepG2 vs. primary hepatocytes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.